Crebinostat

説明

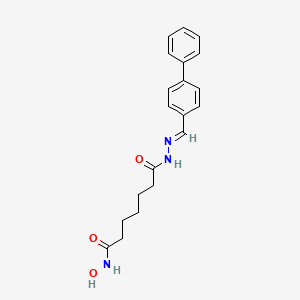

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVDBATQVVQFS-RCCKNPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crebinostat's Mechanism of Action in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a cognitive enhancer. Its mechanism of action in neurons is centered on the modulation of chromatin structure and gene expression, leading to enhanced synaptic plasticity and memory formation. This technical guide provides an in-depth overview of this compound's molecular interactions, its impact on neuronal signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Mechanism: Histone Deacetylase Inhibition

This compound exerts its primary effect by inhibiting the activity of specific histone deacetylases, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This inhibition leads to a state of histone hyperacetylation, which relaxes chromatin structure and facilitates the access of transcription factors to DNA, thereby promoting the expression of genes involved in neuronal function.

Selectivity Profile

This compound exhibits a distinct selectivity profile, potently inhibiting Class I and IIb HDACs.[1][2] It shows strong inhibition of HDACs 1, 2, and 3, which are key regulators of neuronal gene expression, and HDAC6, which is involved in various cellular processes including microtubule dynamics.[1][2] Notably, it has weaker activity against HDAC8 and does not significantly inhibit Class IIa HDACs (4, 5, 7, and 9).[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.7[3][4] |

| HDAC2 | 1.0[3][4] |

| HDAC3 | 2.0[3][4] |

| HDAC6 | 9.3[3] |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against recombinant human HDAC enzymes. |

Induction of Histone Acetylation in Neurons

Treatment of primary neurons with this compound leads to a dose-dependent increase in the acetylation of histone H3 and H4 at specific lysine residues, such as H3K9 and H4K12, which are marks associated with active gene transcription and have been implicated in cognition.[4][5] this compound is significantly more potent at inducing histone acetylation in neurons compared to the pan-HDAC inhibitor SAHA (Vorinostat).[5]

| Histone Mark | This compound EC50 (µM) | SAHA EC50 (µM) |

| AcH3K9 | 0.18[3][5] | 1.0[5] |

| AcH4K12 | 0.29[3][5] | 1.9[5] |

| Table 2: Effective concentrations (EC50) for the induction of histone acetylation in cultured primary mouse neurons after 24 hours of treatment.[5] |

Modulation of Neuronal Signaling Pathways

The primary downstream effect of this compound-induced histone hyperacetylation is the modulation of key signaling pathways that govern synaptic plasticity and memory. The most well-characterized of these is the CREB (cAMP response element-binding protein) signaling pathway.

The CREB-CBP Signaling Axis

The transcription factor CREB is a critical mediator of long-term memory formation.[5] Its activity is regulated by phosphorylation, which enables the recruitment of the co-activator CREB-binding protein (CBP), a histone acetyltransferase (HAT).[5] The CREB-CBP complex then activates the transcription of target genes. HDACs counteract this process by deacetylating histones, thus repressing gene expression. By inhibiting HDACs, this compound enhances the transcriptional activity of the CREB-CBP complex.[5][6]

Upregulation of Neuroplasticity-Related Genes

This compound treatment leads to the upregulation of several CREB target genes that are crucial for synaptic function and memory.[5][7] These include:

-

Egr1 (Early Growth Response 1): A transcription factor involved in synaptic plasticity and memory consolidation.[1][5]

-

Bdnf (Brain-Derived Neurotrophic Factor): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[3][5]

-

Grn (Granulin): A growth factor with neurotrophic and anti-inflammatory properties.[1][5]

Conversely, this compound has been shown to downregulate the expression of Mapt (microtubule-associated protein tau).[1][5]

Effects on Synaptic Structure and Function

The molecular changes induced by this compound translate into tangible effects on synaptic structure and function, which are thought to underlie its cognitive-enhancing properties.

Increased Synaptic Density

In cultured primary neurons, treatment with this compound results in a significant increase in the density of synapsin-1 punctae along dendrites.[1][5] Synapsin-1 is a presynaptic terminal marker, and its increased density suggests an enhancement in the number of synapses.[5] This effect is consistent with the known role of HDAC2 in negatively regulating synaptic density.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro HDAC Inhibition Assay

-

Objective: To determine the IC50 of this compound against specific recombinant HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.

-

Serial dilutions of this compound are added to the reaction.

-

The reaction is initiated by the addition of the substrate.

-

After a defined incubation period, a developing solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Neuronal Histone Acetylation Assay

-

Objective: To measure the EC50 of this compound for inducing histone acetylation in primary neurons.

-

Methodology:

-

Primary mouse forebrain neurons are cultured on glass coverslips.

-

Neurons are treated with a range of this compound concentrations for 24 hours.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Cells are incubated with primary antibodies specific for acetylated histone marks (e.g., anti-AcH3K9, anti-AcH4K12).

-

Cells are then incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using high-content imaging or laser-scanning cytometry.

-

The fluorescence intensity of the acetylated histone signal within the nucleus is quantified.

-

EC50 values are determined from the dose-response curves.[5]

-

Quantitative RT-PCR for Gene Expression Analysis

-

Objective: To quantify the changes in mRNA levels of target genes in response to this compound treatment.

-

Methodology:

-

Primary neurons are treated with this compound or a vehicle control.

-

Total RNA is isolated from the neurons using a suitable extraction method.

-

RNA is reverse-transcribed into cDNA.

-

Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the genes of interest (e.g., Egr1, Bdnf) and a housekeeping gene for normalization (e.g., Gapdh).

-

The relative change in gene expression is calculated using the delta-delta Ct method.[5]

-

Conclusion

This compound's mechanism of action in neurons is a multifaceted process initiated by the specific inhibition of Class I and IIb HDACs. This leads to histone hyperacetylation and the subsequent activation of the CREB-CBP signaling pathway, resulting in the upregulation of genes critical for synaptic plasticity and memory. These molecular events manifest as an increase in synaptic density, providing a cellular basis for the cognitive-enhancing effects observed in preclinical models. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cognitive disorders and provide a framework for its further investigation and development.

References

- 1. This compound: a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dissecting Structure-Activity-Relationships of this compound: Brain Penetrant HDAC Inhibitors for Neuroepigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation | Journal of Neuroscience [jneurosci.org]

- 7. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Crebinostat: A Technical Guide to a Selective HDAC Inhibitor for Neuroplasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with a distinct selectivity profile that has garnered significant interest for its role as a cognitive enhancer. By modulating chromatin-mediated neuroplasticity, this compound has demonstrated the ability to enhance learning and memory in preclinical models. This technical guide provides an in-depth overview of this compound, consolidating its biochemical and cellular activity, pharmacokinetic properties, and the experimental methodologies used to characterize its function. Detailed data is presented in tabular format, and key pathways and workflows are visualized to support further research and development.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of specific histone deacetylases. HDACs are crucial enzymes that remove acetyl groups from lysine residues on histone tails and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes chromatin structure and facilitates gene expression.

The cognitive-enhancing effects of this compound are primarily linked to its potentiation of the CREB (cAMP response element-binding protein) signaling pathway , which is fundamental for long-term memory formation and synaptic plasticity.[1] Normally, HDACs (particularly HDAC1, HDAC2, and HDAC3) act as repressors of this pathway.[1] this compound's inhibition of these HDACs leads to increased expression of CREB target genes critical for neuronal function, such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[1][2]

The core signaling cascade is as follows:

-

Neuronal stimulation leads to an increase in intracellular cAMP.

-

cAMP activates Protein Kinase A (PKA).

-

PKA phosphorylates CREB at the Serine-133 residue.

-

Phosphorylated CREB recruits the coactivator CREB-binding protein (CBP), a histone acetyltransferase (HAT).

-

The CREB-CBP complex binds to cAMP Response Elements (CREs) in the promoter regions of target genes, activating transcription.

-

HDACs counteract this process by deacetylating histones, leading to transcriptional repression. This compound inhibits this step, thereby enhancing gene expression.

Quantitative Data and Selectivity Profile

This compound is a potent inhibitor of Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes. It displays significantly weaker activity against HDAC8 and is inactive against Class IIa HDACs (4, 5, 7, 9).[1][2] This selectivity profile is crucial for its specific effects on neuroplasticity.

Table 1: In Vitro HDAC Enzymatic Inhibition

| Target | This compound IC₅₀ (nM) | Reference |

| HDAC1 | 0.7 | [3][4] |

| HDAC2 | 1.0 | [3][4] |

| HDAC3 | 2.0 | [3][4] |

| HDAC4 | >2000 | [5] |

| HDAC5 | >2000 | [5] |

| HDAC6 | 9.3 | [3][4] |

| HDAC7 | >2000 | [5] |

| HDAC8 | 15.3 | [5] |

| HDAC9 | >2000 | [5] |

Table 2: Cellular Activity in Primary Mouse Neurons

| Assay | Parameter | This compound EC₅₀ (µM) | SAHA EC₅₀ (µM) | Reference |

| Histone H4K12 Acetylation | EC₅₀ | 0.29 | 1.9 | [1] |

| Histone H3K9 Acetylation | EC₅₀ | 0.18 | 1.0 | [1] |

Data demonstrates this compound is approximately 6-fold more potent than the pan-HDAC inhibitor SAHA at inducing histone acetylation in neurons.[1]

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Conditions | Reference |

| Dose | 25 mg/kg | Single Intraperitoneal (IP) Injection | [1] |

| Cₘₐₓ (Brain) | 60 nM | 30 minutes post-injection | [1] |

| T₁/₂ (Brain) | 0.72 hours | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and specific details reported in the primary literature.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HDAC isoforms.

Methodology:

-

Reagents: Recombinant human HDAC enzymes, fluorometric substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing trypsin), and a reference inhibitor (e.g., Trichostatin A).

-

Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well microplate, add the HDAC enzyme, assay buffer, and the diluted this compound or control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[6] e. Stop the enzymatic reaction and initiate fluorophore release by adding the developer solution. f. Incubate for an additional 15-30 minutes at 37°C.[6] g. Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[7]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Neuronal Histone Acetylation Assay (Immunofluorescence)

This high-throughput assay quantifies changes in histone acetylation levels within primary neurons.

Methodology:

-

Cell Culture: Plate primary mouse forebrain neurons in 96-well imaging plates coated with poly-D-lysine. Culture for several days in vitro (DIV) to allow for maturation.

-

Treatment: Treat neurons with various concentrations of this compound, SAHA (positive control), or DMSO (vehicle) for 24 hours.[1]

-

Fixation & Permeabilization: a. Aspirate media and gently wash with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash wells three times with PBS. d. Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes.[8]

-

Immunostaining: a. Block with a solution containing 10% normal goat serum in PBS for 1 hour.[8] b. Incubate with primary antibodies against specific acetylation marks (e.g., anti-acetyl-Histone H3 Lys9, anti-acetyl-Histone H4 Lys12) overnight at 4°C. c. Wash three times with PBS. d. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark. e. Wash three times with PBS.

-

Imaging and Analysis: a. Acquire images using a high-content imaging system or a laser-scanning cytometer.[1] b. Identify nuclei using the DAPI signal. c. Quantify the mean fluorescence intensity of the histone acetylation signal within each nucleus. d. Normalize the intensity to the vehicle control and plot dose-response curves to calculate EC₅₀ values.

Contextual Fear Conditioning in Mice

This behavioral paradigm assesses hippocampus-dependent learning and memory.

Methodology:

-

Animals and Drug Administration: a. Use adult male C57BL/6J mice.[4] b. Administer this compound (25 mg/kg, IP) or vehicle (e.g., 5% DMSO, 30% Cremophor, 65% saline) once daily for 10 consecutive days prior to training.[1]

-

Training (Day 11): a. Place a mouse in the conditioning chamber (Context A). b. Allow for a period of exploration (e.g., 120 seconds). c. Deliver a series of mild foot shocks (e.g., 2-3 shocks, 0.3-0.7 mA, 2 seconds duration) separated by an inter-shock interval. d. Administer one final dose of this compound or vehicle one hour after training.[1]

-

Testing (Day 12): a. Place the mouse back into the same conditioning chamber (Context A) for a 3-5 minute session with no shocks delivered.[2] b. Record the session using a video camera.

-

Data Analysis: a. An automated video analysis system or a trained observer scores the amount of time the mouse spends "freezing" (defined as the complete absence of movement except for respiration).[4] b. Express data as the percentage of time spent freezing. c. Compare the freezing behavior between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., unpaired t-test).

Key Experimental Findings

In Vitro Effects

-

Enhanced Histone Acetylation: this compound robustly increases the acetylation of histone H3 (at lysine 9) and H4 (at lysine 12) in primary mouse neurons in a dose-dependent manner.[1]

-

Target Gene Regulation: Treatment of neurons with this compound upregulates the expression of CREB target genes involved in neuroplasticity, including Egr1 and Bdnf.[1][3] It also downregulates genes associated with cognitive decline, such as Mapt (tau).[1][2]

-

Increased Synaptic Density: this compound treatment leads to a significant increase in the density of synapsin-1 punctae along the dendrites of cultured neurons, suggesting it promotes the formation or maintenance of synapses.[1][2]

In Vivo Effects

-

Brain Penetrance: Following systemic administration, this compound crosses the blood-brain barrier and achieves functionally relevant concentrations in the brain.[1]

-

Memory Enhancement: Chronic administration of this compound significantly enhances long-term memory in mice, as demonstrated by increased freezing behavior in the contextual fear conditioning paradigm.[1][9] This indicates an improvement in the ability to learn and remember the association between the context and the aversive stimulus.

Conclusion

This compound is a well-characterized HDAC inhibitor with a selective profile that makes it a valuable tool for studying the epigenetic regulation of neuronal function. Its ability to potently enhance the CREB signaling pathway, increase histone acetylation, and promote synaptic plasticity translates to tangible cognitive enhancement in animal models. The data and protocols summarized in this guide provide a comprehensive foundation for scientists and researchers aiming to further investigate the therapeutic potential of this compound and related molecules for cognitive and neurodegenerative disorders.

References

- 1. Fear Conditioning Assay in Mouse [en.bio-protocol.org]

- 2. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality [elifesciences.org]

- 4. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. buchlerlab.wordpress.ncsu.edu [buchlerlab.wordpress.ncsu.edu]

- 9. pubcompare.ai [pubcompare.ai]

The Discovery and Chemical Synthesis of Crebinostat: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebinostat, a potent inhibitor of histone deacetylases (HDACs), has emerged as a significant small molecule in the field of neuroscience and drug discovery. Its discovery stemmed from a targeted effort to identify enhancers of CREB (cAMP response element-binding protein)-regulated transcription, a key pathway in long-term memory formation. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis, and the key experimental protocols used to characterize its biological activity. Quantitative data are summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery of this compound

This compound was identified through a high-throughput screening of a library of approximately 1,200 small molecules designed to inhibit HDACs.[1] The primary assay utilized a PC12 cell line stably transfected with a reporter gene driven by six tandem cyclic-AMP response elements (CREs).[1] The goal was to find compounds that could robustly activate CREB-mediated transcription.[1][2]

The screening process identified this compound as a potent activator of this pathway.[1] Further characterization revealed that its mechanism of action involves the inhibition of histone deacetylases, leading to an increase in histone acetylation and subsequent enhancement of gene transcription.[1][2]

Experimental Workflow: High-Throughput Screening

The discovery of this compound was the result of a systematic screening process designed to identify enhancers of CREB-dependent transcription. The general workflow is outlined below.

Chemical Synthesis of this compound

A scalable, kilogram-synthesis of this compound has been developed, making this compound accessible for extensive research.[3][4] The synthesis is a four-step process starting from pimelic acid.[3]

The key steps in the synthesis are:

-

Methyl Esterification: Pimelic acid is converted to dimethyl pimelate.[3]

-

First Ammoniation: Dimethyl pimelate is treated with hydrazine to yield methyl 7-hydrazinyl-7-oxoheptanoate.[3]

-

Second Ammoniation: The product from the previous step is reacted with hydroxylamine to form the key intermediate, 7-hydrazinyl-N-hydroxy-7-oxoheptanamide.[3]

-

Coupling Reaction: The intermediate is then coupled with 4-biphenylcarboxaldehyde in ethanol to produce this compound.[3]

The final product is a mixture of E/Z-isomers with a high purity of over 99.5% as determined by HPLC.[3]

Synthetic Scheme

Biological Activity and Mechanism of Action

This compound is a potent, cell-active HDAC inhibitor.[1] Its primary mechanism of action is the inhibition of Class I HDACs (1, 2, and 3) and Class IIb HDAC6.[1][2] This inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression.[1][5]

Signaling Pathway

This compound enhances CREB-mediated transcription by inhibiting HDACs. The simplified signaling pathway is depicted below.

Quantitative Data

This compound exhibits potent inhibition of specific HDAC isoforms and induces histone acetylation at low micromolar concentrations.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 0.7 |

| HDAC2 | 1.0 |

| HDAC3 | 2.0 |

| HDAC6 | 9.3 |

| Data sourced from MedchemExpress and TargetMol.[6][7] |

Table 2: Cellular Activity of this compound in Mouse Primary Neurons

| Acetylation Mark | EC₅₀ (µM) |

| AcH4K12 | 0.29 |

| AcH3K9 | 0.18 |

| Data sourced from a study by Fass et al.[1] |

Experimental Protocols

In Vitro HDAC Enzymatic Assays

These assays are performed to determine the inhibitory activity of compounds against recombinant HDAC enzymes.

-

Assay Format: 384-well plates.

-

Enzymes: Recombinant HDACs 1-9.

-

Substrate: Acetylated tripeptide substrates coupled to 7-amino-4-methylcoumarin (AMC).

-

Procedure:

-

Incubate recombinant HDAC enzymes with varying concentrations of the test compound (e.g., this compound).

-

Add the fluorogenic substrate.

-

After a set incubation period, add a developer (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent AMC.

-

Measure fluorescence on a plate reader.

-

Calculate IC₅₀ values from dose-response curves.

-

Neuronal Histone Acetylation Immunofluorescence Assay

This high-throughput assay quantifies changes in histone acetylation in cultured neurons.[1]

-

Cell Type: Mouse primary cultured forebrain neurons.

-

Assay Format: 96-well plates.

-

Procedure:

-

Plate neurons in 96-well plates.

-

Treat cells with this compound or a vehicle control (e.g., DMSO) for 24 hours.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against specific acetylated histone marks (e.g., AcH4K12, AcH3K9).

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Acquire images and quantify fluorescence intensity in the nucleus using a high-content imaging system or laser scanning cytometer.

-

Calculate EC₅₀ values from dose-response curves.

-

CREB Reporter Gene Assay

This cell-based assay is used to identify and characterize compounds that modulate CREB-mediated transcription.[1]

-

Cell Line: PC12 cells stably expressing a CRE-driven reporter gene (e.g., β-galactosidase or luciferase).

-

Procedure:

-

Plate the reporter cell line in multi-well plates.

-

Treat cells with the test compound in the presence of an adenylate cyclase activator like forskolin to stimulate the cAMP pathway.

-

After an appropriate incubation period (e.g., 6 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, or a colorimetric/chemiluminescent substrate for β-galactosidase).

-

Analyze the data to determine the effect of the compound on CREB-mediated transcription.

-

Conclusion

This compound is a valuable chemical probe for studying the role of HDACs and chromatin remodeling in neuronal plasticity and memory. Its discovery through a targeted screening approach and the development of a scalable synthesis have facilitated its use in a wide range of preclinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics for cognitive disorders.

References

- 1. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | HDAC | Histone Acetyltransferase | TargetMol [targetmol.com]

Crebinostat's Role in Modulating Chromatin Neuroplasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term memory formation is fundamentally linked to de novo gene expression, a process governed by the dynamic state of chromatin. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for cognitive disorders by virtue of their ability to modulate chromatin structure and enhance neuroplasticity. This technical guide provides an in-depth examination of Crebinostat, a potent HDAC inhibitor, and its role in modulating chromatin-mediated neuroplasticity. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used to elucidate its effects, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neuroscience and therapeutic development for cognitive disorders.

Introduction: Chromatin, HDACs, and Neuroplasticity

The acetylation of histone proteins is a critical epigenetic modification that regulates gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, leading to a more open chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. An imbalance in the activity of HATs and HDACs has been implicated in a variety of neurological and psychiatric disorders.[1][2]

HDAC inhibitors, by preventing the removal of acetyl groups, can shift the balance towards a more transcriptionally active chromatin state. This has been shown to enhance synaptic plasticity and memory formation, making HDACs attractive therapeutic targets for cognitive enhancement.[1][3] this compound is a novel and potent inhibitor of Class I and IIb HDACs that has demonstrated significant efficacy in preclinical models of cognitive function.[4][5]

This compound: Mechanism of Action

This compound exerts its effects primarily through the inhibition of specific HDAC isoforms, leading to an increase in histone acetylation and the subsequent activation of gene expression programs crucial for neuroplasticity.

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb HDAC (HDAC6).[5][6] Its inhibitory activity is significantly weaker against HDAC8 and negligible against Class IIa HDACs (HDAC4, 5, 7, and 9).[4][5] This selectivity profile is critical as different HDAC isoforms can have distinct, and sometimes opposing, roles in neuronal function.

Signaling Pathway

This compound's mechanism of action converges on the CREB (cAMP response element-binding protein) signaling pathway, a critical regulator of long-term memory formation. By inhibiting HDACs, this compound enhances the acetylation of histones at the promoters of CREB target genes, facilitating their transcription.[3][4] This leads to the upregulation of genes involved in synaptic plasticity and neuronal function, such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[4][5]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro HDAC Inhibition

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.7[6] |

| HDAC2 | 1.0[6] |

| HDAC3 | 2.0[6] |

| HDAC6 | 9.3[6] |

| HDAC8 | Weaker Inhibition[4][5] |

| HDAC4, 5, 7, 9 | No Significant Inhibition[4][5] |

Table 2: Cellular Activity in Primary Mouse Neurons

| Parameter | This compound | SAHA (Comparator) |

| AcH4K12 Induction (EC50) | 0.29 µM[4] | 1.9 µM[4] |

| AcH3K9 Induction (EC50) | 0.18 µM[4] | 1.0 µM[4] |

| Treatment Concentration for Effect | 1 µM for 24h[6] | - |

Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg IP)

| Parameter | Value |

| Maximum Brain Concentration (Cmax) | 60 nM[4] |

| Time to Cmax | 30 minutes[4] |

| Brain Half-life (T1/2) | 0.72 hours[4] |

| Brain-to-Plasma Cmax Ratio | 0.02[4] |

Table 4: Effects on Gene Expression and Synaptic Density

| Gene/Protein | Effect of this compound |

| Egr1 | Enhanced Expression[4][5] |

| Bdnf | Upregulated[4][5] |

| Grn (granulin) | Upregulated[4][5] |

| Mapt (tau) | Downregulated[4][5] |

| Synapsin-I Punctae Density | Nearly 2-fold Increase[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Primary Neuronal Culture

-

Source: Forebrains of E18 CD-1 mouse embryos.

-

Procedure:

-

Dissect cortices and remove meninges in ice-cold Hank's Balanced Salt Solution (HBSS) supplemented with 20% Fetal Bovine Serum (FBS).

-

Mince tissue and digest with trypsin and DNase I for 10 minutes at 37°C.

-

Wash digested tissue with HBSS + 20% FBS, followed by washes with HBSS alone.

-

Dissociate cells by trituration in a buffer containing MgSO4 and DNase I.

-

Pellet cells by centrifugation and resuspend in culture medium (Minimum Essential Medium with glucose, transferrin, FBS, L-glutamine, B-27 supplement, penicillin, and streptomycin).

-

Filter the cell suspension through a 40µM filter.

-

Plate cells at a density of 175,000 live cells/well in 12-well plates pre-coated with poly-D-lysine.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere, supplementing with fresh media every two days.

-

Western Blotting for Histone Acetylation

-

Sample Preparation:

-

Isolate histone proteins from brain tissue or cultured neurons using an acid extraction method.

-

Lyse cells in a buffer containing Triton X-100.

-

Centrifuge to pellet nuclei, then resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C.

-

Centrifuge and collect the supernatant containing the acid-soluble histones.

-

-

Electrophoresis and Transfer:

-

Quantify protein concentration and prepare samples in LDS sample buffer with DTT.

-

Separate proteins on a high-percentage (e.g., 15%) Bis-Tris gel.

-

Transfer proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against specific acetylated histones (e.g., anti-AcH3K9, anti-AcH4K12) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

-

CREB Reporter Gene Assay

-

Cell Line: PC12 cells stably expressing a 6X-CRE-β-galactosidase or a CRE-luciferase reporter gene.

-

Procedure:

-

Seed cells in a 384-well or 96-well plate.

-

The following day, treat cells with this compound or other compounds at various concentrations, in the presence or absence of an adenylate cyclase activator like forskolin (to stimulate the cAMP pathway).

-

Incubate for a defined period (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter gene activity (β-galactosidase or luciferase) using a suitable substrate and a luminometer or spectrophotometer.

-

Contextual Fear Conditioning

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context.

-

Procedure:

-

Habituation/Training: Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a conditioned stimulus (CS, e.g., a tone) that co-terminates with an unconditioned stimulus (US, a mild footshock, e.g., 0.75 mA for 2 seconds).

-

Drug Administration: Administer this compound (e.g., 25 mg/kg, IP) daily for a period leading up to and including the training day (e.g., 10 days prior and 1 hour post-training).

-

Testing: 24 hours after training, return the mouse to the same context and measure "freezing" behavior (the complete absence of movement except for respiration) for a set period (e.g., 3 minutes). Increased freezing time indicates enhanced memory of the aversive context.

-

Immunofluorescence for Synapsin-I Punctae

-

Sample Preparation:

-

Culture primary neurons on coverslips and treat with this compound (e.g., 1 µM for 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.2% Triton X-100).

-

Block with a solution containing normal serum (e.g., 10% goat serum) to prevent non-specific antibody binding.

-

-

Staining:

-

Incubate with primary antibodies against Synapsin-I (a presynaptic marker) and a dendritic marker (e.g., MAP2) overnight at 4°C.

-

Wash with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the number and density of Synapsin-I puncta along the dendrites using image analysis software.

-

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent modulator of chromatin-mediated neuroplasticity. Its ability to inhibit specific HDACs, increase histone acetylation, and activate gene expression programs essential for synaptic function and memory formation underscores its potential as a cognitive enhancer. The preclinical data strongly support the hypothesis that pharmacological inhibition of HDACs is a viable therapeutic strategy for cognitive disorders characterized by aberrant neuroplasticity.

Future research should focus on several key areas:

-

Target Engagement in the Brain: Further studies are needed to confirm the extent and duration of HDAC inhibition in the brain following systemic administration of this compound and its analogs.

-

Non-Histone Substrates: While this guide has focused on histone acetylation, HDACs have numerous non-histone protein substrates. Investigating the role of this compound in modulating the acetylation of these proteins will provide a more complete understanding of its mechanism of action.

-

Clinical Translation: The promising preclinical findings for this compound and other HDAC inhibitors warrant further investigation in clinical trials for neurodegenerative and neuropsychiatric diseases.

-

Biomarker Development: Identifying reliable biomarkers of HDAC inhibitor activity in the central nervous system will be crucial for monitoring treatment efficacy in clinical settings.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. nanostring.com [nanostring.com]

- 3. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]

- 4. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary mouse neuron culture [bio-protocol.org]

Target Validation for Crebinostat in Cognitive Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for Crebinostat, a potent histone deacetylase (HDAC) inhibitor, in the context of cognitive disorders. This document details the mechanism of action, key experimental findings, and detailed protocols to facilitate further research and development in this promising therapeutic area.

Introduction to this compound and its Therapeutic Rationale

Cognitive disorders, including Alzheimer's disease and other forms of dementia, represent a significant and growing unmet medical need. Emerging research has highlighted the critical role of epigenetic modifications, particularly histone acetylation, in regulating the gene expression necessary for learning and memory.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1] Inhibition of HDACs has been proposed as a therapeutic strategy to enhance neuroplasticity and ameliorate cognitive deficits.[2]

This compound is a novel and potent inhibitor of Class I and IIb HDACs that has demonstrated significant cognitive-enhancing effects in preclinical studies.[3][4] Its mechanism of action is centered on the inhibition of specific HDAC isoforms, leading to increased histone acetylation and the subsequent activation of gene transcription programs crucial for synaptic function and memory formation.[3][5]

Mechanism of Action: HDAC Inhibition and CREB Pathway Activation

This compound exerts its pro-cognitive effects primarily through the inhibition of histone deacetylases, which in turn modulates the activity of the cAMP response element-binding protein (CREB) signaling pathway.

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb HDAC (HDAC6).[4][6] The 50% inhibitory concentrations (IC50) for these key isoforms are summarized in the table below. This selective inhibition profile is crucial for its therapeutic efficacy and potential side-effect profile.

Table 1: this compound IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 0.7 | [4][6] |

| HDAC2 | 1.0 | [4][6] |

| HDAC3 | 2.0 | [4][6] |

| HDAC6 | 9.3 | [4][6] |

The CREB Signaling Pathway

The CREB signaling pathway is a critical molecular cascade for memory formation and synaptic plasticity. This compound's inhibition of HDACs leads to a more open chromatin state around the promoter regions of CREB target genes, facilitating their transcription. This enhances the expression of genes involved in synaptic growth, function, and long-term memory consolidation.

Below is a diagram illustrating the proposed mechanism of action of this compound on the CREB signaling pathway.

In Vitro Target Validation Studies

A series of in vitro experiments have been conducted to validate the molecular targets of this compound and its effects on neuronal cells.

Histone Acetylation Assays

This compound treatment of primary mouse neurons leads to a dose-dependent increase in the acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[3]

Table 2: this compound EC50 Values for Histone Acetylation in Primary Neurons

| Acetylation Mark | EC50 (µM) | Reference |

| AcH3K9 | 0.18 | [3] |

| AcH4K12 | 0.29 | [3] |

Gene Expression Analysis

Whole-genome transcriptome profiling of cultured mouse primary neurons treated with this compound revealed significant changes in gene expression. Notably, this compound upregulates the expression of genes implicated in cognitive function and neuroprotection, such as Brain-Derived Neurotrophic Factor (Bdnf) and Granulin (Grn), while downregulating the expression of Microtubule-Associated Protein Tau (Mapt), a key protein in the pathology of Alzheimer's disease.[3][7]

Table 3: Effect of this compound on Key Gene Expression in Primary Neurons

| Gene | Regulation | Reference |

| Bdnf | Upregulated | [3][7] |

| Grn | Upregulated | [3][7] |

| Mapt (Tau) | Downregulated | [3][7] |

| Egr1 | Upregulated | [3][4] |

Synaptic Density Analysis

Immunofluorescence studies have shown that this compound treatment increases the density of synapsin-1 punctae along the dendrites of cultured neurons.[3][4] Synapsin-1 is a presynaptic terminal marker, and an increase in its density is indicative of enhanced synaptogenesis.

In Vivo Target Validation Studies

The cognitive-enhancing effects of this compound have been validated in animal models of learning and memory.

Contextual Fear Conditioning

In a hippocampus-dependent contextual fear conditioning paradigm, mice systemically administered with this compound (25 mg/kg, IP, for 10 days) exhibited significantly enhanced memory compared to vehicle-treated controls.[3][4] This behavioral improvement was associated with a trend towards increased histone acetylation in the hippocampus.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HDAC Activity Assay

This protocol outlines the measurement of HDAC enzymatic activity in the presence of inhibitors.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound. Reconstitute recombinant HDAC enzymes and the fluorogenic HDAC substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, combine the recombinant HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CREB Reporter Gene Assay

This assay measures the activation of the CREB signaling pathway.

Protocol:

-

Cell Culture and Transfection: Culture PC12 cells and stably transfect them with a reporter plasmid containing multiple copies of the cAMP response element (CRE) upstream of a luciferase reporter gene.

-

Compound Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with this compound in the presence or absence of a CREB pathway activator like forskolin (10 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 6 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction of CREB-mediated transcription.

Immunofluorescence for Synaptic Markers

This protocol is for visualizing and quantifying synaptic density in primary neurons.

Protocol:

-

Cell Culture and Treatment: Culture primary mouse cortical neurons on coverslips. Treat the neurons with this compound (e.g., 1 µM) or vehicle for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Synapsin-1 (a presynaptic marker) and MAP2 (a dendritic marker) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the number and density of Synapsin-1 puncta along the MAP2-positive dendrites.

Contextual Fear Conditioning

This behavioral paradigm assesses hippocampus-dependent learning and memory in mice.

Protocol:

-

Habituation: Place the mouse in the conditioning chamber and allow it to explore freely for a set period (e.g., 2 minutes).

-

Conditioning: Deliver a mild foot shock (unconditioned stimulus, US) through the grid floor. The context of the chamber serves as the conditioned stimulus (CS).

-

Memory Test: 24 hours after conditioning, return the mouse to the same chamber and measure the amount of time it spends "freezing" (a fear response characterized by the absence of movement).

-

Data Analysis: Compare the freezing time between this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

The target validation studies for this compound provide compelling evidence for its potential as a cognitive-enhancing agent. Its well-defined mechanism of action, centered on the inhibition of specific HDACs and the subsequent activation of the CREB signaling pathway, is strongly supported by both in vitro and in vivo data. The observed increases in histone acetylation, pro-cognitive gene expression, and synaptic density, coupled with the significant memory enhancement in animal models, underscore the therapeutic promise of this compound for cognitive disorders.

Future research should focus on further elucidating the downstream targets of this compound-mediated gene expression changes and exploring its efficacy in more complex and disease-relevant animal models. Additionally, clinical trials are warranted to assess the safety, tolerability, and efficacy of this compound in human populations with cognitive impairments. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this and other epigenetic modulators for the treatment of devastating cognitive disorders.

References

- 1. assaygenie.com [assaygenie.com]

- 2. illumina.com [illumina.com]

- 3. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dissecting Structure-Activity-Relationships of this compound: Brain Penetrant HDAC Inhibitors for Neuroepigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | HDAC | Histone Acetyltransferase | TargetMol [targetmol.com]

- 7. This compound: a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Brain Penetrance of Crebinostat in Mice

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacokinetic (PK) properties and brain penetrance of Crebinostat, a potent histone deacetylase (HDAC) inhibitor, in murine models. The information compiled herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics for central nervous system (CNS) disorders.

Pharmacokinetics and Brain Distribution

This compound is a novel cognitive enhancer that modulates chromatin-mediated neuroplasticity.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier (BBB), is critical for its development as a CNS therapeutic.

In Vivo Pharmacokinetic Profile

Studies in mice have demonstrated that this compound is brain penetrant following systemic administration.[1] A single intraperitoneal (IP) injection was administered to characterize the concentration of the compound in the brain over time. The key pharmacokinetic parameters derived from this study are summarized in the table below.

Data Presentation: Table 1. Pharmacokinetic Parameters of this compound in Mouse Brain

| Parameter | Value | Unit | Study Conditions | Citation |

| Dose | 25 | mg/kg | Single Dose | [1][2] |

| Route of Administration | Intraperitoneal (IP) | - | - | [1][2] |

| Cmax (Brain) | 60 | nM | - | [1] |

| Tmax (Brain) | 30 | minutes | - | [1] |

| T½ (Brain) | 0.72 | hours | - | [1] |

| Brain-to-Plasma Ratio | Low | - | Ratios for this compound were noted to be lower than a related compound, neurinostat, which ranged from 0.03-0.07. | [2] |

The data indicates that this compound achieves brain concentrations sufficient to engage its molecular targets, given its potent, low-nanomolar IC50 values for key HDAC enzymes.[1] The exposure profile suggests that pulsatile, rather than continuous, exposure is adequate for its memory-enhancing effects.[1] However, it has been noted that the overall low brain-to-plasma concentration ratios suggest that the brain-penetrant properties of this compound could be further improved.[2]

Mechanism of Action in the CNS

This compound exerts its effects by inhibiting the activity of specific histone deacetylases, which plays a crucial role in epigenetic regulation of gene expression integral to neuroplasticity.[2][3]

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I and Class IIb HDACs.[1][4] Its inhibitory activity is significantly more potent for certain isoforms compared to other well-known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).[2]

Data Presentation: Table 2. In Vitro Inhibitory Activity (IC50) of this compound

| HDAC Isoform | IC50 (nM) | HDAC Class | Citation |

| HDAC1 | 0.7 | Class I | [5] |

| HDAC2 | 1.0 | Class I | [5] |

| HDAC3 | 2.0 | Class I | [5] |

| HDAC6 | 9.3 | Class IIb | [5] |

| HDAC8 | Weaker Inhibition | Class I | [1][4] |

| HDACs 4, 5, 7, 9 | No Significant Inhibition | Class IIa | [1][4] |

Signaling Pathway

By inhibiting HDACs, this compound increases the acetylation of histones (e.g., H3K9, H4K12) in neurons.[1] This leads to a more open chromatin structure, facilitating the transcription of genes regulated by cAMP response element-binding protein (CREB), such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[1][5] This cascade of events is believed to enhance synaptic plasticity, increase synaptic density, and ultimately improve learning and memory.[1][3]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and bioanalytical evaluation of this compound in mice.

In Vivo Pharmacokinetic Study Protocol

This protocol describes the general procedure for assessing this compound's concentration in the brain following systemic administration.

-

Animal Model: Adult male C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline). A single dose of 25 mg/kg is administered via intraperitoneal (IP) injection.[1]

-

Sample Collection: At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours), cohorts of mice (n=3-4 per time point) are euthanized.

-

Blood Sampling: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Brain Tissue Collection: Following blood collection, mice are transcardially perfused with ice-cold saline to remove residual blood from the brain vasculature. The brain is then rapidly excised, weighed, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[2]

Bioanalytical Method: LC-MS/MS

Quantification of this compound in plasma and brain tissue is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific published method for this compound is not detailed, a standard protocol for small molecule HDAC inhibitors can be described.[6][7][8]

-

Sample Preparation (Brain Tissue):

-

Brain tissue is homogenized in a suitable buffer to create a uniform brain homogenate.

-

-

Sample Preparation (Plasma and Brain Homogenate):

-

An internal standard (IS), typically a deuterated version of the analyte, is added to a small volume (e.g., 50 µL) of the sample matrix.[8]

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[7][8]

-

The resulting supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[6]

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is employed for separation.[6]

-

Mobile Phase: A gradient elution is performed using a binary mobile phase system, typically consisting of water and acetonitrile, both containing an additive like 0.1% formic acid to improve ionization.[6][8]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[7]

-

Ionization Mode: ESI is operated in positive ion mode.

-

Detection: Detection is performed using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its IS.[7]

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of this compound into blank matrix (plasma or brain homogenate). The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

References

- 1. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting Structure-Activity-Relationships of this compound: Brain Penetrant HDAC Inhibitors for Neuroepigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro and In Vivo Efficacy of Crebinostat: A Technical Guide

Executive Summary: Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor identified as a novel cognitive enhancer. It demonstrates robust efficacy both in biochemical assays and cellular models (in vitro) and in animal models of learning and memory (in vivo). By inhibiting Class I and IIb HDACs, this compound increases histone acetylation, modulates the transcription of genes crucial for neuroplasticity, enhances synaptic density, and improves memory formation. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the key experimental protocols used in its characterization for researchers, scientists, and drug development professionals.

In Vitro Efficacy

This compound's activity has been extensively characterized in controlled laboratory settings, demonstrating potent enzymatic inhibition and significant effects on neuronal cell biology.

Biochemical Potency: HDAC Enzyme Inhibition

This compound is a highly potent inhibitor of Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6, with inhibitory concentrations in the low nanomolar range.[1][2][3] It shows substantially greater potency—approximately 10-fold—for Class I HDACs compared to the related hydroxamic acid inhibitor SAHA (suberoylanilide hydroxamic acid).[1] It does not significantly inhibit Class IIa HDACs (4, 5, 7, 9) or Class I HDAC8.[1][2]

Table 1: In Vitro Inhibition of Recombinant HDACs (IC₅₀, nM)

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Class IIa (4,5,7,9) |

|---|---|---|---|---|---|---|

| This compound | 0.7 ± 0.04 | 1.0 ± 0.08 | 2.0 ± 0.3 | 9.3 ± 0.6 | > 2000 | > 2000 |

| SAHA | 7.0 ± 1.1 | 10.2 ± 1.1 | 21 ± 2 | 15.3 ± 1.3 | 1155 ± 290 | > 2000 |

Data are presented as mean ± S.D.[1]

Cellular Activity: Neuronal Histone Acetylation

In cultured mouse primary forebrain neurons, this compound treatment leads to a robust, dose-dependent increase in the acetylation of histone H3 and H4.[1][2] Specifically, it potently induces acetylation at lysine 9 on histone H3 (AcH3K9) and lysine 12 on histone H4 (AcH4K12), histone marks that have been strongly implicated in enhancing cognition.[1] this compound is approximately 6-fold more potent than SAHA at inducing these crucial histone acetylation states in neurons.[1]

Table 2: Induction of Histone Acetylation in Primary Mouse Neurons (EC₅₀, µM)

| Compound | Acetyl-H4K12 (AcH4K12) | Acetyl-H3K9 (AcH3K9) |

|---|---|---|

| This compound | 0.29 | 0.18 |

| SAHA | 1.9 | 1.0 |

EC₅₀ values determined after 24-hour treatment.[1][3]

Modulation of Gene Expression & Synaptic Plasticity

This compound's impact on histone acetylation translates to significant changes in the expression of genes critical for neuroplasticity and memory. In cultured neurons, this compound enhances the expression of the CREB (cAMP response element-binding protein) target gene Egr1 (early growth response 1).[1][2] Furthermore, whole-genome transcriptome profiling revealed that this compound upregulates genes such as Bdnf (brain-derived neurotrophic factor) and Grn (granulin) while downregulating Mapt (tau), all of which are implicated in cognitive function and age-related decline.[1][2][4]

Consistent with these gene expression changes, this compound promotes synaptic plasticity. Treatment of cultured neurons with 1 µM this compound for 24 hours results in a nearly 2-fold increase in the density of synapsin I punctae—markers for pre-synaptic vesicles—along dendrites.[1] This suggests that this compound can enhance the formation or maintenance of synapses.[1][2]

Table 3: Effect of this compound on Synaptic Density In Vitro

| Treatment (24 hr) | Parameter | Result |

|---|---|---|

| 1 µM this compound | Dendritic Synapsin I Punctae Density | ~2-fold increase |

As observed in cultured mouse primary neurons.[1]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant cognitive enhancement in animal models, supported by favorable pharmacokinetic properties.

Brain Pharmacokinetics

To be effective, a cognitive enhancer must cross the blood-brain barrier. Pharmacokinetic studies in mice confirmed that this compound is brain penetrant.[1]

Table 4: Pharmacokinetic Profile of this compound in Mouse Brain

| Administration Route | Dose | Cₘₐₓ (Brain) | T₁/₂ (Brain) |

|---|---|---|---|

| Intraperitoneal (IP) | 25 mg/kg | 60 nM (at 30 min) | 0.72 hours |

Data from a single-dose study in mice.[1]

The maximum brain concentration of 60 nM is consistent with the levels required to inhibit its target HDACs, indicating that sufficient exposure is achieved to engage the target in vivo.[1]

Cognitive Enhancement in a Fear Conditioning Model

The definitive test of a cognitive enhancer is its ability to improve memory formation. In a hippocampus-dependent contextual fear conditioning paradigm, mice treated with this compound showed a robust enhancement of memory.[1][2] Animals receiving daily injections of this compound (25 mg/kg, IP) for ten days exhibited significantly increased freezing behavior when re-exposed to the context 24 hours after training, indicating a stronger and more durable memory of the association.[1] This behavioral enhancement was accompanied by a trend towards increased histone acetylation in the hippocampus.[1][3]

Mechanism of Action & Signaling Pathways

This compound exerts its effects by inhibiting HDACs, which directly impacts chromatin structure and facilitates the transcription of genes regulated by key neuroplasticity pathways, such as the CREB signaling cascade.

Core Mechanism: HDAC Inhibition and Chromatin Remodeling

The fundamental mechanism of this compound is the inhibition of specific HDAC enzymes. By blocking the removal of acetyl groups from histone tails, this compound increases the net level of histone acetylation. This neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible to the transcriptional machinery, thereby promoting gene expression.

CREB-Dependent Gene Transcription

Long-term memory formation is critically dependent on CREB-mediated gene transcription.[1] Neuronal signaling activates kinases that phosphorylate CREB, enabling it to recruit the co-activator CBP (CREB-binding protein).[1] This complex binds to specific DNA sequences (CREs) to initiate transcription of target genes like Egr1 and Bdnf.[1][5][6] HDACs normally act as a brake on this process. By inhibiting HDACs, this compound ensures the local chromatin environment remains acetylated and accessible, thus potentiating and enhancing CREB-dependent transcription.[1]

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments used to establish the efficacy of this compound.

In Vitro HDAC Inhibition Assay

This fluorogenic assay measures the direct inhibitory effect of this compound on recombinant HDAC enzymes.

-

Substrate: A tripeptide substrate derived from histone H4 acetylated at lysine 12 (AcH4K12) is used.[1]

-

Reaction: Recombinant HDAC enzymes (HDACs 1-9) are incubated with the AcH4K12 substrate in the presence of varying concentrations of this compound or a control compound (e.g., SAHA).[1]

-

Development: During the incubation, active HDACs remove the acetyl group from the substrate. Following this, trypsin is added to the reaction. Trypsin specifically cleaves the deacetylated substrate, releasing a fluorophore.[1]

-

Detection: The fluorescence intensity is measured using a plate reader (e.g., Ex/Em = 355/460 nm).[7][8] The intensity is inversely proportional to HDAC activity.

-

Analysis: IC₅₀ values are calculated from dose-response curves, representing the concentration of this compound required to inhibit 50% of the HDAC enzyme's activity.[1]

Neuronal Histone Acetylation Immunofluorescence Assay

This high-throughput cellular assay quantifies changes in histone acetylation within neurons.

-

Cell Culture: Mouse primary forebrain neurons are cultured in 96-well plates.[1]

-

Treatment: Neurons are treated with a dose range of this compound or vehicle (DMSO) for 24 hours.[1]

-

Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde, then permeabilized with a detergent like Triton X-100 to allow antibody entry.[1][9]

-

Immunostaining: Cells are incubated with primary antibodies specific for acetylated histone marks (e.g., anti-AcH4K12 or anti-AcH3K9). Subsequently, they are treated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.[1] Nuclei are counterstained with a DNA dye (e.g., Hoechst).[10]

-

Imaging & Detection: The plates are scanned using a laser scanning cytometer or high-content imager.[1] The instrument measures the mean fluorescence intensity of the histone acetylation signal within each nucleus.[1]

-

Analysis: EC₅₀ values are determined by plotting the fluorescence intensity against the drug concentration.[1]

In Vivo Contextual Fear Conditioning

This behavioral paradigm assesses hippocampus-dependent learning and memory in mice.

-

Dosing Regimen: Mice receive daily intraperitoneal (IP) injections of this compound (25 mg/kg) or a vehicle control for a period of 10 days.[1][3]

-

Training (Day 11): Each mouse is placed in a novel conditioning chamber. After a period of exploration, it receives a mild footshock. The mouse learns to associate the specific context (the chamber) with the aversive stimulus (the shock).[1] An additional dose of this compound or vehicle is administered one hour after training.[1]

-

Testing (Day 12): 24 hours after training, each mouse is returned to the same conditioning chamber, but no shock is delivered.[1]

-

Measurement: Behavior is video-recorded, and the primary measure is "freezing," a natural fear response in rodents where the animal remains motionless.[1] The total time spent freezing is quantified.

-

Analysis: An increase in freezing time in the this compound-treated group compared to the vehicle group indicates enhanced memory of the context-shock association.[1]

Conclusion

This compound is a potent HDAC inhibitor with a well-defined dual-efficacy profile. In vitro, it demonstrates low nanomolar inhibition of key HDACs, leading to robust histone hyperacetylation, modulation of plasticity-related genes, and increased synaptic density in neurons. This activity translates effectively in vivo, where this compound shows brain penetrance and significantly enhances long-term memory in behavioral models. Its clear mechanism of action, centered on the potentiation of CREB-dependent transcription, makes it a valuable chemical probe for studying neuroepigenetic regulation and a promising candidate for the development of therapeutics for human cognitive disorders.

References

- 1. This compound: A Novel Cognitive Enhancer that Inhibits Histone Deacetylase Activity and Modulates Chromatin-Mediated Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: A novel cognitive enhancer that inhibits histone deacetylase activity and modulates chromatin-mediated neuroplasticity [dspace.mit.edu]

- 5. Differential Regulation of the BDNF Gene in Cortical and Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 10. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Crebinostat experimental protocol for primary neuron culture

Application Notes: Crebinostat for Primary Neuron Culture

Introduction

This compound is a potent, cell-active inhibitor of histone deacetylases (HDACs), demonstrating significant effects on neuroplasticity and cognitive function.[1] It primarily inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC6).[2][3] In primary neuron cultures, this compound has been shown to robustly increase the acetylation of histones H3 and H4.[1][4] This epigenetic modification leads to the enhanced expression of genes crucial for synaptic function and memory formation, such as the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1).[1][3][5] Furthermore, treatment with this compound increases the density of synaptic markers like synapsin-1 along neuronal dendrites, upregulates the expression of neurotrophic factors such as Bdnf (brain-derived neurotrophic factor) and Grn (granulin), and downregulates Mapt (tau) gene expression.[1][3] These findings establish this compound as a valuable pharmacological tool for studying chromatin-mediated neuroplasticity and exploring therapeutic strategies for cognitive disorders.[3][5]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of specific HDAC isoforms. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes chromatin and allows for the transcriptional activation of genes involved in synaptic plasticity and memory.[1][6] This activity is particularly linked to the CREB:CBP (CREB-binding protein) transcriptional complex, which is essential for long-term memory formation.[6][7]

Caption: this compound inhibits HDACs, leading to histone acetylation and enhanced gene expression.

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's potency and effects in biochemical and cell-based assays.

Table 1: this compound IC₅₀ Values for HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) | Reference |

|---|---|---|

| HDAC1 | 0.7 | [2][8][9] |

| HDAC2 | 1.0 | [2][8][9] |

| HDAC3 | 2.0 | [2][8][9] |

Table 2: this compound EC₅₀ Values in Primary Mouse Neurons (24h Treatment)

| Effect | EC₅₀ (µM) | Reference |

|---|---|---|

| Induction of Acetyl-Histone H4 (AcH4K12) | 0.29 | [1][2] |

| Induction of Acetyl-Histone H3 (AcH3K9) | 0.18 |[1][2] |

Table 3: Gene Expression Changes in Primary Mouse Neurons (1 µM this compound, 24h)

| Gene | Regulation | Reference |

|---|---|---|

| Egr1 (Early growth response 1) | Upregulated | [1][3] |

| Bdnf (Brain-derived neurotrophic factor) | Upregulated | [1][3][5] |

| Grn (Granulin) | Upregulated | [1][3][5] |

| Mapt (Tau) | Downregulated | [1][3][5] |

| Hspa1b (Hsp70) | Upregulated |[2] |

Experimental Protocols

Protocol 1: Primary Neuron Culture from Embryonic Rodent Brain

This protocol provides a general method for establishing primary neuronal cultures from the cortex or hippocampus of embryonic day 18 (E18) rodents, a common prerequisite for testing compounds like this compound.[10][11]

Materials:

-

Neurobasal Plus Medium[12]

-

B-27 Plus Supplement[12]

-

GlutaMAX™ Supplement

-

Penicillin-Streptomycin

-

Poly-D-lysine (or Poly-L-lysine)

-

Papain or Trypsin for dissociation[10]

-

Hank's Balanced Salt Solution (HBSS)

-

Sterile dissection tools[13]

-

Timed-pregnant rodent (E18)

Procedure:

-

Coat Culture Plates: The day before dissection, coat culture plates or coverslips with 0.1 mg/mL Poly-D-lysine in sterile water overnight at 37°C. Aspirate the solution and wash three times with sterile water, allowing the plates to dry completely.[11]

-

Prepare Media: Prepare complete Neurobasal Plus medium by supplementing it with B-27, GlutaMAX™, and Penicillin-Streptomycin. Warm to 37°C before use.[12]

-

Dissection: Euthanize the pregnant dam according to approved institutional guidelines. Dissect E18 embryos and isolate the cortices or hippocampi in ice-cold HBSS.[10][13]

-

Dissociation:

-

Mince the tissue into small pieces.

-

Enzymatically digest the tissue using a solution like papain (e.g., 20 units/mL for 10-30 minutes at 37°C).[10][12]

-

Stop the digestion with a serum-containing medium or a specific inhibitor.

-